REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[NH:8]C=[CH:10][N:11]=2)[CH:2]=1.[Cl:12]N1C(=O)CCC1=O.[CH:20]([Cl:23])(Cl)Cl>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[NH:8][C:20]([Cl:23])=[C:10]([Cl:12])[N:11]=2)[CH:2]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1NC=CN1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring over one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent is removed at 20 mm
|
Type
|
CUSTOM
|
Details
|
and the residue triturated with water
|
Type
|
TEMPERATURE
|
Details
|
while heating on a steam bath
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
CUSTOM
|
Details
|
after recrystallization from acetonitrile 400 mg
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1NC(=C(N1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |